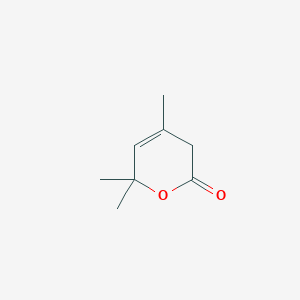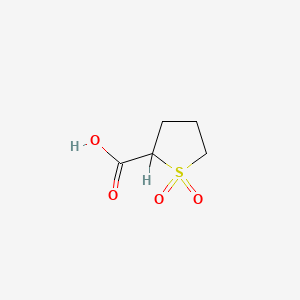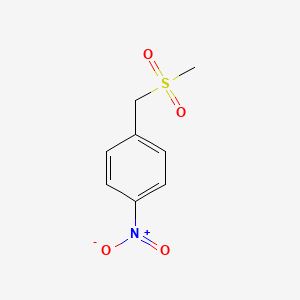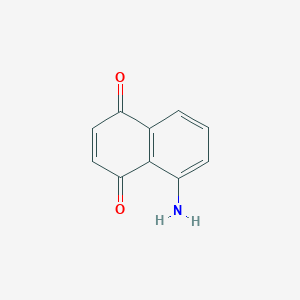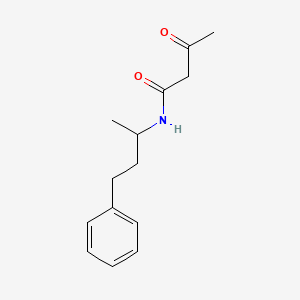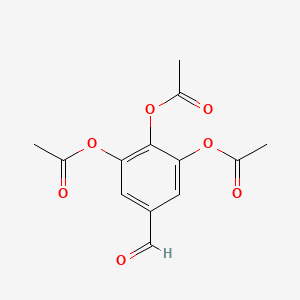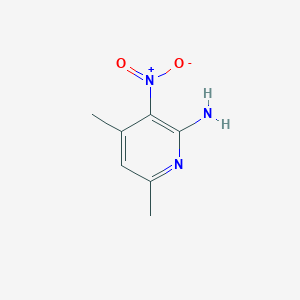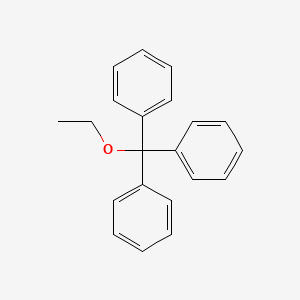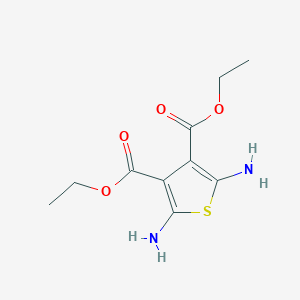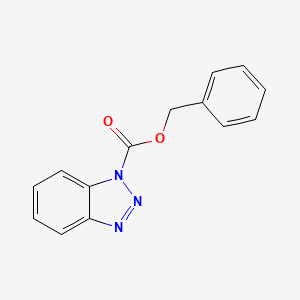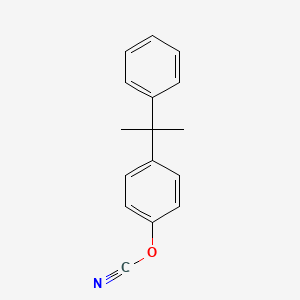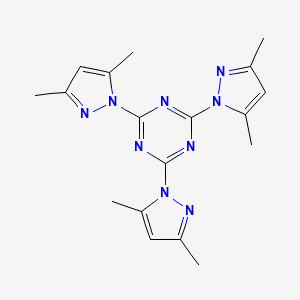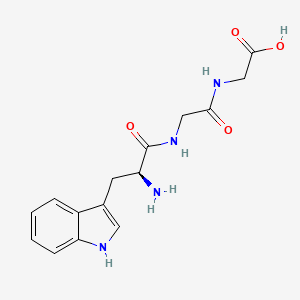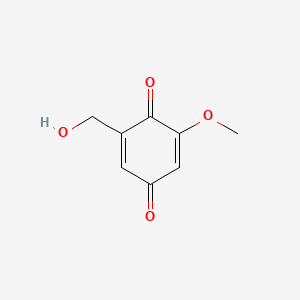
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Vue d'ensemble
Description
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is a chemical compound with the empirical formula C8H8O4 . It is known to enhance electron transfer processes such as ascorbate oxidation and NO reduction . It has been employed as an electron acceptor to investigate the pH dependence of the activity of pyranose dehydrogenase from Agaricus xanthoderma .
Molecular Structure Analysis
The molecular weight of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is 168.15 . The structure includes a benzoquinone core with a hydroxymethyl group at the 2-position and a methoxy group at the 6-position .Chemical Reactions Analysis
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is known to participate in electron transfer processes such as ascorbate oxidation and NO reduction .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 155-157 °C (lit.) . Its SMILES string is COC1=CC(=O)C=C(CO)C1=O .Applications De Recherche Scientifique
Redox Switchable Ligands and Radical Scavengers
Hydroxylated derivatives of dimethoxy-1,4-benzoquinone, which include compounds structurally similar to 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone, have been identified as having significant potential in biological systems due to their roles as redox switchable earth-alkaline metal ligands and radical scavengers. These compounds are particularly stable under physiological conditions and exhibit stronger radical scavenging properties compared to their parent benzoquinones (Gulaboski et al., 2013).
Importance in Bioenergetics
In the context of bioenergetics, the orientation of methoxy substituents in benzoquinones, akin to the structure of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone, has been shown to influence their function as redox cofactors. These compounds play a crucial role in establishing the necessary redox free energy gap for electron transfer in reaction centers of purple photosynthetic bacteria (Wraight et al., 2008).
Antitumor and Antiparasitic Activity
A study on 1,4-benzoquinones revealed that certain benzoquinones, including 2-methoxy-6-pentyl-1,4-benzoquinone, display potent antitumor and cytotoxic activity, which could indicate potential therapeutic applications in cancer treatment. The study highlighted the cytotoxicity of these compounds towards mutant yeast strains and tumor cell lines (Gunatilaka et al., 2001).
Potential in Termite Control
Benzoquinones, including 2-methoxy-6-pentyl-1,4-benzoquinone, have been evaluated for their activity against the Formosan subterranean termite, suggesting potential applications in termite control. These compounds demonstrated high mortality rates against the termites, indicating their effectiveness as bioactive agents in pest management (Mozaina et al., 2008).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBZHWTQGYVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198858 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone | |
CAS RN |
50827-57-1 | |
| Record name | 2-Hydroxymethyl-6-methoxybenzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050827571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50827-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-6-METHOXYBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1TAC45R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)
